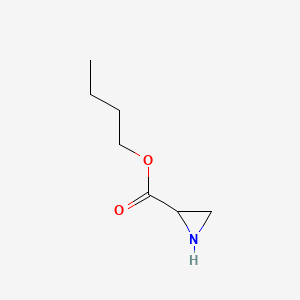
Butyl aziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl aziridine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Butyl aziridine-2-carboxylate is utilized as an intermediate in the synthesis of various organic compounds. It can participate in nucleophilic reactions due to the electrophilic nature of the aziridine ring, allowing for ring-opening reactions that lead to diverse products.
Table 1: Key Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Ring-opening with amines | Base-catalyzed, room temperature | Amino acid derivatives |
| Nucleophilic substitution | Nucleophile (e.g., alcohols) | Alcohol derivatives |
| Cyclization | Heat, catalyst | Heterocyclic compounds |
Medicinal Chemistry
The compound exhibits potential pharmacological properties, particularly in the development of antitumor agents. The aziridine ring is known for its ability to interact with biological targets, making this compound a candidate for drug development.
Case Study: Antitumor Activity
A study demonstrated that derivatives of aziridine-2-carboxylic acid exhibited significant antitumor activity against various cancer cell lines. The mechanism involves the compound's ability to induce apoptosis in tumor cells through DNA interaction and disruption of cell cycle progression .
Material Science
In materials science, this compound is explored for its potential in synthesizing functional polymers and resins. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as mechanical strength and thermal stability.
Table 2: Applications in Material Science
| Application | Description |
|---|---|
| Functional Polymers | Used as a monomer in polymerization reactions |
| Coatings | Enhances adhesion and durability |
| Composite Materials | Improves mechanical properties |
Propiedades
Número CAS |
167156-71-0 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.186 |
Nombre IUPAC |
butyl aziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-10-7(9)6-5-8-6/h6,8H,2-5H2,1H3 |
Clave InChI |
QGXIHVXXWZALES-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1CN1 |
Sinónimos |
2-Aziridinecarboxylicacid,butylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















